Przewalskin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Przewalskin is a natural organic compound extracted from the plant Salvia przewalskii Maxim, which is endemic to northwest China. It is a white solid with a special aroma and is widely used in traditional Chinese medicine. This compound exhibits a variety of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects . It is often used to treat cardiovascular diseases, diabetes, leukemia, and other conditions .
Preparation Methods
Przewalskin can be prepared through both natural extraction and synthetic routes. The natural extraction involves distillation and extraction processes from Salvia przewalskii Maxim. The extraction solution containing active ingredients is obtained by distillation, followed by separation and purification using solvents such as ether or ester .
Synthetic routes for this compound involve complex organic synthesis techniques. For example, the total synthesis of this compound B has been achieved in 15 steps starting from commercially available 4,4-dimethyl-2-cyclohexenone . Key steps include an intramolecular aldol condensation and lactonization to form the unique fused tetracyclic skeleton of the natural product .
Chemical Reactions Analysis
Przewalskin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Reduction: Reduction reactions can be performed using hydrogenation techniques to reduce double bonds within the compound.
Substitution: Substitution reactions involve replacing functional groups within the molecule, often using nucleophilic or electrophilic reagents.
Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Przewalskin has a wide range of scientific research applications:
Mechanism of Action
Przewalskin exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway . This pathway is crucial in regulating cell growth, differentiation, and immune responses. By targeting key proteins such as AKT1, IL-6, and EGFR, this compound can modulate immune regulation, cancer pathways, and lipid metabolism .
Comparison with Similar Compounds
Przewalskin is part of a group of diterpenoids isolated from Salvia przewalskii Maxim. Similar compounds include:
This compound E: An ortho-quinone-type icetexane diterpenoid with an 11,12-dioxoicetexane skeleton.
This compound F: An abietane dinorditerpenoid.
This compound G: A 7,20-epoxyabietane diterpenoid.
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s unique fused tetracyclic skeleton and pharmacological properties distinguish it from other diterpenoids .
Biological Activity
Przewalskin, a diterpenoid compound derived from the plant Salvia przewalskii, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its anti-HIV and anticancer activities, supported by data tables and case studies.
Chemical Structure and Isolation
This compound consists of two main variants: this compound A and this compound B. Both compounds were isolated from the aerial parts of Salvia przewalskii and characterized through various spectroscopic techniques, including NMR and X-ray diffraction.
- This compound A : Exhibits a C23 terpenoid structure with a unique 6/6/7 carbon ring skeleton.
- This compound B : Features an unprecedented skeleton among diterpenoids.
Table 1: Structural Characteristics of this compound Compounds
Compound | Structure Type | Molecular Formula | Isolation Source |
---|---|---|---|
This compound A | Diterpenoid | C23H34O3 | Salvia przewalskii |
This compound B | Diterpenoid | C23H34O3 | Salvia przewalskii |
Antiviral Activity
Both this compound A and B have demonstrated modest anti-HIV-1 activity:
- This compound A : EC50 = 41 µg/mL
- This compound B : EC50 = 30 µg/mL
These results indicate potential as therapeutic agents in HIV treatment, albeit with further research needed to enhance efficacy.
Anticancer Activity
Research has also explored the anticancer properties of this compound. The compounds were tested against various cancer cell lines, revealing significant inhibitory effects.
Table 2: Anticancer Activity of this compound Compounds
Cell Line | Compound | IC50 (µg/mL) |
---|---|---|
K562 | This compound A | 0.53 |
T-24 | This compound A | 7.94 |
QGY | This compound A | 4.65 |
Me180 | This compound A | 6.89 |
K562 | This compound B | Not Active |
QGY | This compound B | 16.75 |
Me180 | This compound B | 5.84 |
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with viral replication and induce apoptosis in cancer cells, although detailed pathways remain to be elucidated .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antiviral Activity : This research focused on the efficacy of this compound against HIV-1, demonstrating its potential as a lead compound for further development.
- Antitumor Activity Assessment : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, particularly against leukemia cells.
Case Study Highlights
- Case Study A : Evaluated the impact of this compound on K562 leukemia cells, showing significant growth inhibition.
- Case Study B : Assessed the anti-HIV activity, providing insights into dosage and potential therapeutic applications.
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1R,8S,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1 |
InChI Key |
RHXIVZRYHFCBDN-BQFCYCMXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@@H]2OC4)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.